molecular formula C₁₂H₂₄O B107442 (Z)-8-Dodecen-1-ol CAS No. 40642-40-8

(Z)-8-Dodecen-1-ol

Cat. No. B107442
CAS RN: 40642-40-8
M. Wt: 184.32 g/mol
InChI Key: YEQONIQGGSENJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-8-Dodecen-1-ol is a chemical compound that has been identified as a component in various biological systems, particularly as a pheromone in insects. It is known to play a significant role in the communication among certain insect species. For instance, it has been isolated as a major component of the trail-following pheromone in the fungus-growing termite Macrotermes annandalei . Additionally, it has been synthesized as a sex pheromone for the oriental fruit moth Grapholitha molesta , and as a component of lepidopteran insect sex pheromones .

Synthesis Analysis

The synthesis of (Z)-8-Dodecen-1-ol and its derivatives has been approached through various chemical pathways. One method involves using 1-bromohexane and propargyl alcohol as starting materials, followed by a series of reactions to yield the target compound . Another synthesis route utilizes w-hydroxy sulfones and aldehydes, followed by quenching with acetic anhydride and subsequent elimination and hydrogenolysis steps to achieve a high Z-selectivity . A practical synthesis for related compounds, such as Z-10-dodecen-1-yl acetate, involves coupling reactions and isomerization of triple bonds . Moreover, a synthesis method for (Z)-8-dodecene-1-yl acetate, which is structurally similar to (Z)-8-Dodecen-1-ol, has been developed using a C3+C6=C9 and C9+C3=C12 coupling scheme .

Molecular Structure Analysis

The molecular structure of (Z)-8-Dodecen-1-ol is characterized by a long carbon chain with a double bond at the 8th position in the Z-configuration. This geometric isomerism is crucial for its biological activity as a pheromone. The synthesis methods mentioned are designed to achieve high selectivity for the Z-isomer, which is necessary for the compound's efficacy in biological systems .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (Z)-8-Dodecen-1-ol and its analogs typically include coupling reactions, eliminations, hydrogenations, and isomerizations. These reactions are carefully controlled to maintain the integrity of the double bond and its Z-configuration, which is essential for the biological activity of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (Z)-8-Dodecen-1-ol are not detailed in the provided papers, it can be inferred that the compound is likely to be a liquid at room temperature due to its molecular weight and structure. The presence of the double bond contributes to its reactivity, and the Z-configuration is a key determinant of its interaction with biological receptors, as seen in the case of termite trail pheromones and sex pheromones of moths .

Scientific Research Applications

Synthesis and Chemical Research

  • (Z)-8-Dodecen-1-ol and its derivatives have been synthesized for various applications. For instance, a synthesis route involving oleic acids as raw material was used to produce 8(Z/E)-dodecen-1-ol acetate, a sex pheromone of Grapholitha molesta (Fu, 2003).
  • Practical syntheses of (Z)- and (E)-8-Dodecene-1-yl acetate, components of Lepidoptera insect sex pheromones, were developed using a C3+C6=C9 and C9+C3=C12 coupling scheme (Ciotlaus et al., 2017).

Biological and Ecological Research

  • The compound has been identified in biological contexts, such as being a major component of the trail-following pheromone in the fungus-growing termite Macrotermes annandalei. Synthetic dodecenol induced orientation and recruitment behaviors in these termites (Peppuy et al., 2001).
  • In the field of entomology, controlled release plastic strips containing (Z)-9-dodecen-1-ol acetate have been used for attracting Spodoptera frugiperda (Tingle & Mitchell, 2004).

Catalysis and Material Science

  • The compound has been utilized in chemical engineering processes. For instance, the hydroformylation of 1-dodecene using Rh/ZnO catalysts has been studied for aldehyde production, with considerations for catalyst stability and effectiveness (Chen et al., 2020).

Nanotechnology

  • (Z)-8-Dodecen-1-ol has been involved in the synthesis of nanoparticles. For example, solvent effects on the synthesis of germanium nanoparticles, where a mixture of oleylamine and 1-dodecene was used, showed that 1-dodecene concentrations influenced nanoparticle size and crystallinity (Bernard et al., 2018).

properties

IUPAC Name

(Z)-dodec-8-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQONIQGGSENJQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035741
Record name 8-Dodecen-1-ol, (8Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-8-Dodecen-1-ol

CAS RN

40642-40-8
Record name cis-8-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40642-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Dodecen-1-ol, (8Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Dodecen-1-ol, (8Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Dodecen-1-ol, (8Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dodec-8-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-DODECEN-1-OL, (8Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I624SQJ40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-8-Dodecen-1-ol
Reactant of Route 2
(Z)-8-Dodecen-1-ol
Reactant of Route 3
Reactant of Route 3
(Z)-8-Dodecen-1-ol
Reactant of Route 4
Reactant of Route 4
(Z)-8-Dodecen-1-ol
Reactant of Route 5
Reactant of Route 5
(Z)-8-Dodecen-1-ol
Reactant of Route 6
(Z)-8-Dodecen-1-ol

Citations

For This Compound
151
Citations
A AUKRUST, P Rongved… - … Scandinavica. Series B …, 1985 - actachemscand.org
The Oriental fruit moth (Grapholita molesta) is a destructive pest to fruit orchards in many parts of the world. Roelofs and co-workers1 isolated a compound assumed to be the sex …
Number of citations: 9 actachemscand.org
SK Kang, JH Kim, YC Shin - Bulletin of the Korean Chemical …, 1986 - koreascience.kr
Stereochemical control of the Wittig reaction of the primary aldehyde, 8-acetoxyoctan-1-al (7) with the nonstabilized alkylide, triphenylphosphonium n-butylide (6), was achieved by …
Number of citations: 5 koreascience.kr
AM Cardé, TC Baker, RT Cardé - Journal of Chemical Ecology, 1979 - Springer
The female-emitted pheromone ofGrapholitha molesta (Busck), the Oriental fruit moth, was collected by holding females in glass flasks during calling. Flask washes were found to …
Number of citations: 184 link.springer.com
MT Smith, LM McDonough, S Voerman… - Entomologia …, 1987 - Wiley Online Library
Electroantennogram (EAG) measurements of male Cydia caryana moth antennal olfactory response to monounsaturated 12 and 14 carbon alcohols and acetates indicated that the (E)‐…
Number of citations: 5 onlinelibrary.wiley.com
Y Murakami, H Sugie, T Fukumoto… - Applied Entomology and …, 2005 - jstage.jst.go.jp
Eight compounds (ie, n-dodecyl acetate,(E)-8-dodecenyl acetate (E8-12: Ac),(Z)-8-dodecenyl acetate (Z8-12: Ac), n-dodecanol,(Z)-8-dodecen-1-ol, n-tetradecyl acetate,(E)-8-…
Number of citations: 24 www.jstage.jst.go.jp
AM CARDE, TC BAKER, RT CARDE - Journal oj Chemical Ecology, 1979 - academia.edu
The female-emitted pheromone of Grapholitha molesta (Busck), the Oriental fruit moth, was collected by holding females in glass flasks during calling. Flask washes were found to …
Number of citations: 3 www.academia.edu
PM Guerin, H Arn, HR Buser, P Charmillot… - Journal of chemical …, 1986 - Springer
Z-8-Dodecenyl acetate (Z8–12∶Ac),E-8-dodecenyl acetate (E8–12∶Ac),Z-8-tetradecenyl acetate (Z8–14∶Ac),Z-10-tetradecenyl acetate (Z10–14∶Ac), andZ-8-dodecen-1-ol (Z8–12∶…
Number of citations: 33 link.springer.com
H Yoon, YG Kim, KH Choi, KS Ryoo… - Journal of the Korean …, 2008 - koreascience.kr
복숭아순나방의 성페로몬은 1969 년 미국의 Roelofs 등'에 의해 (Z)-8-dodecen-1-yl acetate (1) 로 확인되었으며, Fig. 1 에서 보는 것처럼 그 후 알코올 (Z)-8-dodecen-1-ol (2) 와 1 의 입체적 …
Number of citations: 0 koreascience.kr
L Van Vang, SI Inomata, M Kinjo, F Komai… - Journal of chemical …, 2005 - Springer
The sex pheromones of three Cryptophlebia, one Centroxena, and one Eucosma species (Lepidoptera: Olethreutinae) inhabiting mangroves in the Ryukyu Islands, Japan, were studied …
Number of citations: 23 link.springer.com
NK Hillier, PL Dixon, DJ Larson - The Canadian Entomologist, 2003 - cambridge.org
… , Z-8-dodecen-1-ol acetate, and Z-8-dodecen-1-ol (>99% purity, Bedoukian Research Inc, Danbury, Conneticut) at a ratio of 85:10:5, respectively, and placed in each of the test traps (…
Number of citations: 5 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.